molecular formula C8H8F3N3O2 B1417681 8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-14-5

8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Cat. No. B1417681
M. Wt: 235.16 g/mol
InChI Key: GGXZASLIACHMJE-UHFFFAOYSA-N
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Patent
US09321790B2

Procedure details

136 mL (1440 mmol) of phosphorus oxychloride are added, at room temperature and under an argon atmosphere, to a suspension of 68.10 g (290 mmol) of 2-hydroxy-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in 950 mL of 1,2-dichloroethane. The mixture obtained is then heated at 65° C. for 3 hours. After cooling, the reaction mixture is evaporated to dryness under reduced pressure. The residue obtained is taken up in 140 mL of cold water and 430 mL of ethyl acetate. 32% sodium hydroxide is added to the mixture obtained, to pH=5. The resulting organic phase is separated out and then dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 60 g of 2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in the form of an orange solid, the characteristics of which are as follows:
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
430 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.O[C:7]1[N:8]=[C:9]2[NH:17][CH:16]([C:18]([F:21])([F:20])[F:19])[CH2:15][CH2:14][N:10]2[C:11](=[O:13])[CH:12]=1.[OH-].[Na+]>ClCCCl.O.C(OCC)(=O)C>[Cl:3][C:7]1[N:8]=[C:9]2[NH:17][CH:16]([C:18]([F:21])([F:20])[F:19])[CH2:15][CH2:14][N:10]2[C:11](=[O:13])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
136 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
68.1 g
Type
reactant
Smiles
OC=1N=C2N(C(C1)=O)CCC(N2)C(F)(F)F
Name
Quantity
950 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
430 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
obtained, to pH=5
CUSTOM
Type
CUSTOM
Details
The resulting organic phase is separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(C(C1)=O)CCC(N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09321790B2

Procedure details

136 mL (1440 mmol) of phosphorus oxychloride are added, at room temperature and under an argon atmosphere, to a suspension of 68.10 g (290 mmol) of 2-hydroxy-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in 950 mL of 1,2-dichloroethane. The mixture obtained is then heated at 65° C. for 3 hours. After cooling, the reaction mixture is evaporated to dryness under reduced pressure. The residue obtained is taken up in 140 mL of cold water and 430 mL of ethyl acetate. 32% sodium hydroxide is added to the mixture obtained, to pH=5. The resulting organic phase is separated out and then dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 60 g of 2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in the form of an orange solid, the characteristics of which are as follows:
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
430 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.O[C:7]1[N:8]=[C:9]2[NH:17][CH:16]([C:18]([F:21])([F:20])[F:19])[CH2:15][CH2:14][N:10]2[C:11](=[O:13])[CH:12]=1.[OH-].[Na+]>ClCCCl.O.C(OCC)(=O)C>[Cl:3][C:7]1[N:8]=[C:9]2[NH:17][CH:16]([C:18]([F:21])([F:20])[F:19])[CH2:15][CH2:14][N:10]2[C:11](=[O:13])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
136 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
68.1 g
Type
reactant
Smiles
OC=1N=C2N(C(C1)=O)CCC(N2)C(F)(F)F
Name
Quantity
950 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
430 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
obtained, to pH=5
CUSTOM
Type
CUSTOM
Details
The resulting organic phase is separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(C(C1)=O)CCC(N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.